molecular formula C8H11NO4 B2562953 Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate CAS No. 206064-49-5

Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate

Cat. No.: B2562953
CAS No.: 206064-49-5
M. Wt: 185.179
InChI Key: UVXYNACCCGVAGC-UHFFFAOYSA-N
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Description

Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate is a chemical compound with the molecular formula C8H11NO4. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate typically involves the reaction of 3-methoxy-4-methylisoxazole with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate
  • 3-Methoxy-4-methylisoxazole-5-carboxylic acid
  • 3-Methoxy-4-methylisoxazole-5-methanol

Uniqueness

Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate is unique due to its specific structural features, such as the presence of both methoxy and ester functional groups. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

ethyl 3-methoxy-4-methyl-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-4-12-8(10)6-5(2)7(11-3)9-13-6/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXYNACCCGVAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NO1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-hydroxy-4-methylisoxazole-5-carboxylate (2.0 g, 11.7 mmol) and K2CO3 (4.0 g, 29 mmol) in ethanol (50 mL) was heated at 40° C. for a total of 26 h. Methyl iodide (0.8 mL, 13 mmol) was added after 1 h and an additional 3 times during the next 25 h. The solution was filtered and reduced in vacuo (according to 1H NMR, a 1:1 mixture of the title compound and ethyl 3-methoxy-4-methylisoxazole-5-carboxylate was obtained). Flash chromatography (silica gel, eluent: dichloromethane/diethyl ether=9:1 then 1:1) gave ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate as a yellow oil (0.40, 18%) and title compound (0.45 g, 21%). A small sample of the latter was recrystallized (EtOAc/heptane) to give colorless crystals: mp 64-65° C. Crude title compound was used in the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two

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